[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol
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Overview
Description
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is a chiral building block used for the synthesis of various chiral organic compounds .
Mode of Action
It is known that the compound can interact with its targets through its chiral c–h and hydroxyl bonds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, are often used in the synthesis of chiral organic compounds . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
It is known that pyrrolidine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 75-77 degrees Celsius , indicating its stability under certain conditions.
Metabolic Pathways
It is known that pyrrolidine derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of pyrrolidine-2,2-dicarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved efficiency and consistency in product quality . Additionally, catalytic hydrogenation processes using metal catalysts like palladium on carbon (Pd/C) can be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form pyrrolidine derivatives with varying degrees of saturation.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic media
Reduction: H2, Pd/C, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, basic conditions
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: In organic chemistry, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol serves as a valuable intermediate for the synthesis of complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block for the development of pharmaceuticals, agrochemicals, and fine chemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its structural similarity to natural amino acids and peptides allows it to interact with biological targets, making it a promising candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of bioactive molecules with therapeutic potential. It has been explored for its role in the development of anti-inflammatory, analgesic, and anticancer agents .
Industry: Industrially, the compound is utilized in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for applications in materials science and engineering .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking hydroxymethyl groups.
Pyrrolidine-2,5-dione: A cyclic imide with structural similarities, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol stands out due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in chemical transformations. This unique feature allows for the synthesis of a wide range of derivatives with diverse biological and industrial applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWQGFZLNLOLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24675-65-8 |
Source
|
Record name | [2-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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